1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride
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Overview
Description
1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or other separation techniques to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, usually in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, often under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler amine or alcohol derivatives.
Scientific Research Applications
1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in catalysis or its biological activity in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride
- 1-Oxa-9-azaspiro[5.5]undecane hydrochloride
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness
1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and stability are advantageous.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[5.5]undecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-8(6-9-3-1)7-10-4-5-11-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRFMQWCFNCEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)COCCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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